![molecular formula C15H15N5O3 B455664 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine CAS No. 546083-14-1](/img/structure/B455664.png)
2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine
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Overview
Description
“2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine” is a chemical compound with the CAS Number: 546083-14-1. It has a molecular weight of 313.32g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine” is C15H15N5O3 . The InChI Code is 1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2 .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 313.32g/mol .
Scientific Research Applications
Protein Kinase Inhibition and Synthesis Methodology : The protein kinase inhibitors CTx-0152960 and its piperazinyl analogue, CTx-0294885, were prepared using a hybrid flow and microwave approach. This method demonstrated enhanced overall yields and increased atom economy (Russell et al., 2015).
Antimicrobial Activity : Derivatives of 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate showed significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Synthesis of Piperazine Derivatives : A method was developed for synthesizing N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine, showing the feasibility of nucleophilic reactions to form dialkylamino derivatives (Makarov et al., 1994).
Anticancer Activities : Novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety showed potential anticancer activities against A549 lung adenocarcinoma and C6 rat glioma cell lines (Çiftçi et al., 2021).
Corrosion Inhibition Properties : Piperidine derivatives were investigated for their adsorption and corrosion inhibition properties on iron, demonstrating significant potential in material science (Kaya et al., 2016).
Monoamine Oxidase Inhibitors : Piperazine derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity, providing insights into potential applications in neuropharmacology (Kaya et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJNVZXYNPDHLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328448 |
Source
|
Record name | (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine | |
CAS RN |
546083-14-1 |
Source
|
Record name | (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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